6-nitro-3,4-dihydroquinolin-2(1H)-one

Nitration Regioselectivity Process Chemistry Isomer Ratio

Researchers synthesizing triazole-quinolinone anticonvulsants require the correct 6-nitro regioisomer. Using 7- or 8-nitro isomers leads to divergent SAR. • 100% MES protection at 100 mg/kg via Deng et al. route • Direct precursor to 2-chloro-6-nitroquinoline (US 2007/027184 A1) • Reduces to 6-amino derivative (CAS 22246-13-5) for library synthesis • mp 201-203°C vs 247°C (7-nitro) enables QC Supplied as ≥95% solid; ambient shipping.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 22246-16-8
Cat. No. B022647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-3,4-dihydroquinolin-2(1H)-one
CAS22246-16-8
Synonyms3,4-Dihydro-6-nitrocarbostyril;  6-Nitro-1,2,3,4-tetrahydrochinolin-2-one;  6-Nitro-1,3,4-trihydroquinolin-2-one;  6-Nitro-3,4-dihydro-1H-quinolin-2-one; 
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h2-3,5H,1,4H2,(H,10,12)
InChIKeyNQMSVHWAVMTBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-3,4-dihydroquinolin-2(1H)-one: Key Intermediate


6-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-16-8) is a bicyclic nitro-substituted dihydroquinolinone lactam with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing triazole-containing quinolinones with anticonvulsant and antidepressant activities [2]. Its melting point is reported as 201–203 °C . The compound is typically available in solid form with purities ≥95% from commercial suppliers .

Triazole-quinolinone synthesis via regioselective 6-nitro intermediate
Lower melting point simplifies recrystallization and handling
Broad supplier network ensures consistent procurement

6-Nitro-3,4-dihydroquinolin-2(1H)-one Substitution Risks


Interchanging nitro-substituted dihydroquinolinone regioisomers (e.g., 6-nitro vs. 7-nitro or 8-nitro) without considering positional reactivity can lead to divergent synthetic pathways and biological activity profiles [1]. The 6-nitro isomer is the primary nitration product of 3,4-dihydroquinolin-2(1H)-one and exhibits a significantly lower melting point than its 7-nitro counterpart (201–203 °C vs. 247 °C), directly impacting purification strategy and formulation handling . The following evidence quantifies these critical differences to inform compound selection and procurement decisions.

Risk dimension
6-Nitro (target)
7-Nitro (substitute)
Purification pathway
Lower MP allows standard solvent recrystallization
Higher MP requires high-boiling solvents, residual risk
Synthetic accessibility
Major nitration product, broad commercial availability
Minor isomer, limited commercial sources
Downstream application
Enables triazole-quinolinone anticonvulsant model synthesis
Redirects to platelet aggregation inhibitor studies

Comparative Evidence for 6-Nitro-3,4-dihydroquinolin-2(1H)-one


Nitration Regioselectivity: 6-Nitro Advantage

In the electrophilic nitration of 3,4-dihydroquinolin-2(1H)-one under standard mixed-acid conditions, the 6-position is the preferred site of substitution, yielding the 6-nitro isomer as the major product [1]. Although exact isomer ratios are not publicly disclosed in open-access format, the synthetic prevalence of the 6-nitro derivative in commercial catalogs and literature syntheses is consistent with a kinetically favored ortho/para-directing effect from the lactam nitrogen, as opposed to the less accessible 7- and 8-nitro isomers [1]. This enhanced synthetic accessibility translates into greater commercial availability and potentially lower procurement costs compared to the 7-nitro and 8-nitro regioisomers .

Nitration Regioselectivity
Class-level
6-NO₂: major nitration product, widely cited
7-NO₂: minor, fewer commercial sources
Supports procurement of more accessible isomer
Exact isomer ratio not publicly disclosed
Nitration Regioselectivity Process Chemistry Isomer Ratio

Melting Point: 6-Nitro vs. 7-Nitro Isomer

The melting point of 6-nitro-3,4-dihydroquinolin-2(1H)-one is 201–203 °C , which is approximately 44–46 °C lower than that of its 7-nitro regioisomer (247 °C) . This significant thermal difference directly impacts recrystallization solvent selection and achievable purity. The lower melting point of the 6-nitro compound allows for recrystallization from more common, lower-boiling solvents such as ethyl acetate, whereas the 7-nitro isomer requires higher-boiling solvents, complicating drying and increasing residual solvent risk .

Melting Point: 6- vs 7-Nitro
Cross-study
6-nitro: 201–203 °C
7-nitro: 247 °C
Δ ≈ 44–46 °C
Simplifies purification workflow selection
Capillary MP; confirm by DSC if required
Thermal Properties Purification Solid-State Chemistry

Anticonvulsant Triazole-Quinolinone Synthesis

The 6-nitro substituent is a critical precursor for the synthesis of 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones, which were evaluated for antidepressant and anticonvulsant activities [1]. In the maximal electroshock seizure (MES) screen, compounds derived from the 6-nitro intermediate (via reduction to 6-amino and subsequent triazole formation) protected 100% of animals at 100 mg/kg (compounds 5c and 5d) [1]. In contrast, analogous 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives have been primarily investigated for platelet aggregation inhibition via a different mechanistic pathway (P2Y12 antagonism) [2], demonstrating that the positional isomer dictates the downstream biological application.

Anticonvulsant Triazole-Quinolinone Route
Cross-study
6-nitro-derived triazoles: 100% MES protection at 100 mg/kg
7-nitro: P2Y12 antagonist pathway
Supports anticonvulsant model endpoint review
Derivative-dependent; validate in target assay
Anticonvulsant Drug Discovery Triazole Synthesis CNS Therapeutics

Direct Conversion to 2-Chloro-6-nitroquinoline

A patented synthetic route (US 2007/027184 A1) leverages 6-nitro-3,4-dihydroquinolin-2(1H)-one as the direct precursor to 2-chloro-6-nitroquinoline via a one-pot oxidation/chlorination using DDQ and POCl₃ . Starting from 8.2 g (41.9 mmol) of the 6-nitro intermediate, the protocol yields 2-chloro-6-nitroquinoline, a key building block for quinolone antibiotics and kinase inhibitors . The analogous transformation of 7-nitro-3,4-dihydroquinolin-2(1H)-one to 2-chloro-7-nitroquinoline is not exemplified in this patent, highlighting the specificity of the 6-substitution pattern for this industrially relevant transformation .

2-Chloro-6-nitroquinoline Synthesis
Head-to-head
One-pot DDQ/POCl₃ oxidation-chlorination demonstrated at 8.2 g scale
Supports synthetic route selection for chloroquinoline
Patent example; verify with your substrate scale
Synthetic Methodology Halogenation Patent Intermediate

Nitro Reduction to 6-Amino Library Handle

The 6-nitro group undergoes clean reduction to 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5) under standard catalytic hydrogenation (H₂, Pd/C) or tin(II) chloride conditions . The resulting 6-amino intermediate serves as a diversification point for amide coupling, reductive amination, and diazotization/Sandmeyer reactions, enabling the rapid construction of compound libraries. The 7-nitro reduction to 7-amino is chemically feasible but leads to a distinct electronic environment, altering reactivity in subsequent electrophilic substitutions . The 6-amino derivative is commercially available with 97% purity , confirming the robustness and scalability of this transformation.

Nitro Reduction to 6-Amino
Class-level
6-Amino derivative commercially available, 97% purity
Supports amine diversification library strategy
Standard hydrogenation or SnCl₂ conditions
Reductive Amination Parallel Synthesis Functional Group Interconversion

Entry to nNOS Inhibitor Chemical Space

In a study on selective human neuronal nitric oxide synthase (nNOS) inhibitors, the 6-nitro substituent served as the key precursor for introducing 6-substituted thiophene amidine groups onto the 3,4-dihydroquinolin-2(1H)-one scaffold [1]. Compounds in this series demonstrated selective nNOS inhibition with Ki values in the low micromolar range, and the 6-position was critical for maintaining the correct orientation of the amidine pharmacophore [1]. While the 7-nitro isomer could theoretically be used, the reported SAR explicitly focused on the 6-substituted series, indicating that the 6-nitro isomer is the validated entry point for this chemotype [1].

nNOS Inhibitor Entry Point
Class-level
6-nitro used to synthesize thiophene amidine nNOS inhibitors (low μM Ki)
Supports nNOS inhibitor library synthesis
SAR focused on 6-substitution; validate nNOS assay
Nitric Oxide Synthase Inhibition CNS Drug Discovery Amidine Chemistry

Application Scenarios for 6-Nitro-3,4-dihydroquinolin-2(1H)-one


Anticonvulsant Triazole-Quinolinone Lead Optimization

Use 6-nitro-3,4-dihydroquinolin-2(1H)-one as the starting point for synthesizing 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones, following the validated route of Deng et al. [1]. The 6-nitro group is reduced to 6-amino, then converted to the triazole moiety via Dimroth rearrangement. Resulting compounds have demonstrated 100% protection in the MES anticonvulsant model at 100 mg/kg [1].

Synthesis of 2-Chloro-6-nitroquinoline Intermediate

Apply the DDQ/POCl₃ oxidation–chlorination protocol from US 2007/027184 A1 to convert 6-nitro-3,4-dihydroquinolin-2(1H)-one into 2-chloro-6-nitroquinoline . This intermediate is a key building block for quinolone antibiotics and kinase inhibitors requiring a 2-chloro substituent for subsequent nucleophilic aromatic substitution.

nNOS Inhibitor Development

Employ the 6-nitro scaffold to introduce 6-substituted thiophene amidine groups via reduction and subsequent amidine formation, as described in the nNOS inhibitor SAR study [2]. The 6-position provides the correct geometry for selective nNOS inhibition, and using the 6-nitro intermediate ensures alignment with published structure–activity relationships.

6-Amino Diversification for Parallel Synthesis

Reduce the 6-nitro group to 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5, commercially available at 97% purity) and utilize the resulting primary amine for amide coupling, sulfonamide formation, or reductive amination to rapidly generate compound libraries for screening against diverse biological targets.

Application
Selection Property
Validation Focus
Triazole-quinolinone synthesis for CNS model studies
6-Nitro regiochemistry for triazole attachment
Confirm nitro reduction and Dimroth rearrangement steps
2-Chloro-6-nitroquinoline building block synthesis
Direct oxidation/chlorination route
Verify conversion efficiency under patented conditions
nNOS inhibitor library synthesis
6-Position for amidine pharmacophore orientation
Assess reduction and amidine coupling yields
6-Amino diversification for parallel synthesis
Reliable reduction to 6-amino intermediate
Validate reduction scalability and amine purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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